molecular formula C22H21N3O3S B2496227 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 899742-33-7

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2496227
CAS No.: 899742-33-7
M. Wt: 407.49
InChI Key: UHSDCZKSICRTTJ-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Synthesis

Synthesis and Crystal Structures of Pyrimidinylsulfanyl Acetamides : Research into compounds structurally related to "2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide" often involves detailed synthetic routes and crystallographic analysis to understand their molecular conformation and potential interactions with biological targets. Studies such as those by Subasri et al. (2017) on the crystal structures of N-substituted 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal folded molecular conformations, indicative of potential biological activity through specific spatial arrangements (Subasri et al., 2017).

Potential Antitumor and Antifolate Agents

Antifolate and Antitumor Properties : Compounds bearing the pyrimidinylsulfanyl motif are investigated for their antifolate properties, which play a crucial role in inhibiting enzymes essential for nucleotide synthesis in cancer cells. Gangjee et al. (2007) synthesized classical and nonclassical analogues of pyrrolo[2,3-d]pyrimidines, demonstrating significant dihydrofolate reductase (DHFR) inhibition and antitumor activity, highlighting the therapeutic potential of such molecules in oncology (Gangjee et al., 2007).

Enzyme Inhibition for Therapeutic Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : The exploration of dual inhibitors, such as those targeting both thymidylate synthase (TS) and DHFR, offers a promising avenue for cancer treatment due to the critical role of these enzymes in DNA synthesis. Gangjee et al. (2008) reported on the potency of such inhibitors, suggesting a potential mechanism for enhanced therapeutic efficacy (Gangjee et al., 2008).

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-3-14-9-11-15(12-10-14)23-18(26)13-29-22-24-19-16-7-5-6-8-17(16)28-20(19)21(27)25(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSDCZKSICRTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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